molecular formula C7H6BrF3N2 B13044374 (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13044374
M. Wt: 255.03 g/mol
InChI Key: GMMQHKBDGCGMCM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromopyridine.

    Trifluoroethylation: The bromopyridine undergoes a nucleophilic substitution reaction with a trifluoroethylamine derivative under controlled conditions to introduce the trifluoroethylamine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromopyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-pyridinol: A compound with a similar bromopyridine structure but with a hydroxyl group instead of a trifluoroethylamine group.

    4-(2-Bromopyridin-3-yl)morpholine: A compound with a morpholine ring attached to the bromopyridine moiety.

Uniqueness

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with specific pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m0/s1

InChI Key

GMMQHKBDGCGMCM-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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